molecular formula C19H22ClNO3 B11503561 2-Chloro-4-(6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)phenol

2-Chloro-4-(6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)phenol

Cat. No.: B11503561
M. Wt: 347.8 g/mol
InChI Key: KUYQOVPHRFCDKM-UHFFFAOYSA-N
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Description

2-Chloro-4-(6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)phenol is a synthetic compound that belongs to the class of tetrahydroisoquinoline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

The synthesis of 2-Chloro-4-(6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)phenol typically involves multiple steps. One common method includes the reaction of 6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline with a chlorinating agent, followed by coupling with a phenolic compound. The reaction conditions often involve the use of solvents like dichloromethane and bases such as triethylamine . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness .

Mechanism of Action

The mechanism of action of 2-Chloro-4-(6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)phenol involves its interaction with specific molecular targets. It can inhibit enzymes such as reverse transcriptase, which is crucial for the replication of certain viruses . The compound also interacts with neuroreceptors, potentially modulating neurotransmitter release and uptake .

Comparison with Similar Compounds

Similar compounds to 2-Chloro-4-(6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)phenol include:

    6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Known for its antiviral and neuroprotective properties.

    4-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]phenol: Used in the synthesis of complex organic molecules.

    2-chloro-1-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one: Studied for its pharmacological properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and synthetic utility.

Properties

Molecular Formula

C19H22ClNO3

Molecular Weight

347.8 g/mol

IUPAC Name

2-chloro-4-(6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)phenol

InChI

InChI=1S/C19H22ClNO3/c1-3-23-17-10-12-7-8-21-19(14(12)11-18(17)24-4-2)13-5-6-16(22)15(20)9-13/h5-6,9-11,19,21-22H,3-4,7-8H2,1-2H3

InChI Key

KUYQOVPHRFCDKM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C2C(NCCC2=C1)C3=CC(=C(C=C3)O)Cl)OCC

Origin of Product

United States

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